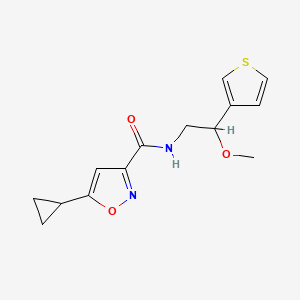

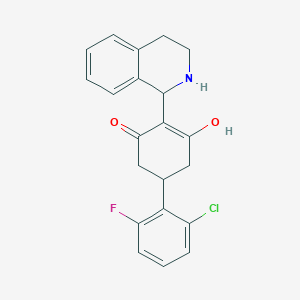

Tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl compounds are often used in organic chemistry. They usually serve as protecting groups for amines in organic synthesis due to their stability and ease of removal .

Chemical Reactions Analysis

Tert-butyl compounds are generally stable and resistant to many chemical reactions. They are often used as protecting groups in organic synthesis because they can withstand a variety of reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Tert-butyl compounds are generally nonpolar, have low melting points, and are resistant to oxidation .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of Related Compounds

Researchers have explored the synthesis of compounds starting from tert-butyl 4-oxopiperidine-1-carboxylate, leading to the creation of Schiff base compounds characterized using various spectroscopic methods. The molecular and crystal structure of these compounds is stabilized by intramolecular hydrogen bonds, showcasing the compound's role in facilitating complex molecular architectures (Çolak et al., 2021).

Molecular Structure Analysis

In a study focused on tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, the compound was synthesized as a cyclic amino acid ester. The structure was determined via single-crystal X-ray diffraction analysis, emphasizing the compound's utility in generating cyclic structures and understanding their crystalline forms (Moriguchi et al., 2014).

Advanced Synthetic Applications

Organocatalyzed Synthesis

A study described the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, highlighting the use of bifunctional noncovalent organocatalysts. This research illustrates the compound's potential in organocatalysis and its role in synthesizing racemic mixtures of complex molecules (Hozjan et al., 2023).

Chiral Auxiliary Applications

The synthesis and application of a chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, demonstrate its use in enantioselective synthesis. This research showcases the compound's utility in generating enantiomerically pure compounds, crucial for pharmaceutical applications (Studer et al., 1995).

Innovative Synthetic Methodologies

A novel intramolecular defluorinative cyclization approach was developed for synthesizing difluoromethylated quinazolic acid derivatives, showcasing the compound's role in facilitating new synthetic routes for cyclic amino acids (Hao et al., 2000).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h4-5,8H,6-7,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNRCQXQLAMMMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CC1CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2441675.png)

![6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2441678.png)

![3-(2,5-dimethylbenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441680.png)

![1-isopentyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2441685.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2441690.png)

![N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2441693.png)